2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol
Description
This compound features a benzofurazan (benzo[c][1,2,5]oxadiazole) core substituted with a nitro group at position 4 and an aminoethanol moiety at position 3. The benzofurazan ring is further functionalized at position 7 with a 2,3-dihydrobenzo[b][1,4]dioxin-6-ylamine group. The ethanolamine side chain enhances hydrophilicity, which may improve solubility compared to non-polar analogs .
Properties
IUPAC Name |
2-[[7-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-4-nitro-2,1,3-benzoxadiazol-5-yl]amino]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6/c22-4-3-17-11-8-10(14-15(20-27-19-14)16(11)21(23)24)18-9-1-2-12-13(7-9)26-6-5-25-12/h1-2,7-8,17-18,22H,3-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEVTUGMTXNANAX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC3=CC(=C(C4=NON=C34)[N+](=O)[O-])NCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol typically involves multiple steps, including the formation of the dioxin ring, the introduction of the nitro group, and the construction of the oxadiazole ring. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques, which allow for better control over reaction conditions and scalability. The use of packed-bed reactors and optimization of reaction parameters such as catalyst loading, solvent choice, and temperature can lead to efficient production methods .
Chemical Reactions Analysis
Types of Reactions
2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of additional oxygen-containing functional groups .
Scientific Research Applications
2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol involves its interaction with specific molecular targets and pathways. The compound can bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogues with Benzodioxin Moieties
Key Observations :
- The target compound’s nitrobenzofurazan core distinguishes it from simpler benzodioxin derivatives (e.g., ), which lack redox-active heterocycles.
- Compared to the thiazole-triazolone hybrid , the target’s ethanolamine group likely enhances aqueous solubility, critical for drug delivery.
Functional Group Comparisons
- Nitro Group : Present in both the target compound and the nitrothiazol-triazolone hybrid . This group is often associated with electron-deficient systems, enabling interactions with biological targets (e.g., DNA intercalation) or fluorescence quenching.
- Ethanolamine Side Chain: Unique to the target compound. Analogues like (2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methanol have simpler hydroxymethyl groups, which are less polar.
- Benzodioxin Ring: Common to all listed compounds.
Biological Activity
The compound 2-((7-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)amino)-4-nitrobenzo[c][1,2,5]oxadiazol-5-yl)amino)ethanol is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Synthesis and Structural Characteristics
The synthesis of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin moiety often involves multi-step organic reactions. For instance, a related compound was synthesized by reacting 2,3-dihydrobenzo[1,4]-dioxin-6-amine with various acetamides under alkaline conditions to yield sulfonamide derivatives . The structural formula of the compound indicates multiple functional groups that may contribute to its biological activity.
Enzyme Inhibition
Research has shown that derivatives of 2,3-dihydrobenzo[b][1,4]dioxin exhibit significant enzyme inhibitory properties. For example, compounds based on this scaffold have been identified as potent inhibitors of DprE1 (Decaprenylphosphoryl-β-D-ribose oxidase), an important target in tuberculosis treatment . These compounds demonstrated good whole-cell antimycobacterial activity with minimum inhibitory concentrations (MICs) indicating their potential as therapeutic agents against Mycobacterium tuberculosis.
Antioxidant Properties
The antioxidant activity of compounds containing the 2,3-dihydrobenzo[b][1,4]dioxin structure has also been noted. These compounds can scavenge free radicals and protect cells from oxidative stress. The presence of hydroxyl groups in the structure enhances their ability to donate electrons and neutralize reactive oxygen species (ROS), which is crucial in preventing cellular damage associated with various diseases .
Neuroprotective Effects
Studies have indicated that certain derivatives may possess neuroprotective properties. For instance, compounds that inhibit acetylcholinesterase (AChE) have been explored for their potential in treating neurodegenerative diseases like Alzheimer's disease (AD). The inhibition of AChE leads to increased levels of acetylcholine in the brain, which is beneficial for cognitive function .
Case Study 1: Inhibition of DprE1
A study published in PubMed highlighted a series of novel DprE1 inhibitors derived from the 2,3-dihydrobenzo[b][1,4]dioxin scaffold. The investigation revealed that modifications to the nitrogen-containing side chains significantly affected the inhibitory potency against DprE1. The most potent analogs exhibited MIC values in the low micromolar range against Mycobacterium tuberculosis .
Case Study 2: Antioxidant Activity Assessment
In another study focusing on antioxidant properties, various 2,3-dihydrobenzo[b][1,4]dioxin derivatives were tested for their ability to scavenge free radicals using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays. Results showed that certain modifications enhanced radical scavenging activity significantly compared to standard antioxidants like ascorbic acid .
Data Summary
Q & A
Q. How can computational docking studies guide the optimization of this compound’s binding affinity to target proteins?
- Methodological Answer: Perform molecular docking (AutoDock Vina, Schrödinger Suite) using protein crystal structures (e.g., nitroreductases or kinases). Prioritize modifications to the dihydrodioxin or ethanolamine moieties based on binding energy scores. Validate predictions with surface plasmon resonance (SPR) for binding kinetics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
